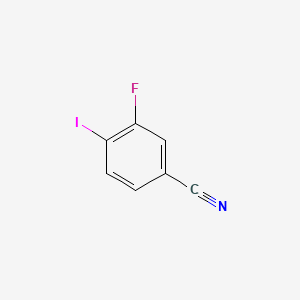

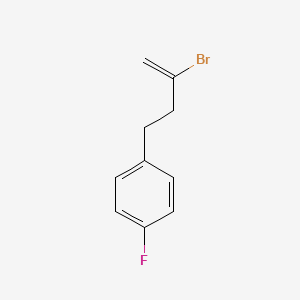

2-Bromo-4-(4-fluorophenyl)-1-butene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

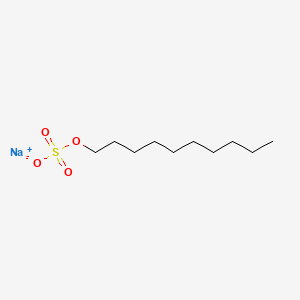

2-Bromo-4-(4-fluorophenyl)-1-butene (2B4F1B) is a compound of interest in organic synthesis and scientific research. It is an alkyl halide of the alkyne family, and is used in multiple laboratory experiments due to its unique properties. In

Applications De Recherche Scientifique

Synthesis of Monofluorobutene Derivatives : (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene reacts regioselectively to yield various polyfunctional monofluoroalkene derivatives. This demonstrates the compound's utility in creating complex fluorinated molecules, which are important in various chemical applications (Matsuo & Kende, 1991).

Production of Low Melting Esters : The compound's derivatives have been used to produce a new series of low melting esters with large nematic ranges. These materials are significant in the study and development of liquid crystals (Gray & Kelly, 1981).

Fluorescent Azobenzenes : The 2-Bromo-4-(4-fluorophenyl)-1-butene derivative was used in the synthesis of intensely fluorescent azobenzenes. These compounds show potential in applications like fluorescent vital stains for living tissues (Yoshino et al., 2010).

Study of Reaction Dynamics : The photodissociation of 2-bromo-1-butene has been studied to understand the reaction dynamics of 1-buten-2-yl radicals, providing insights into the behavior of similar organic compounds (Miller et al., 2005).

Mechanism for Double-Bond Isomerization : The thermal chemistry of C4 hydrocarbons like 1-bromo-2-butene on Pt(111) surfaces provides insights into the mechanism of double-bond isomerization, crucial in understanding various organic reactions (Lee & Zaera, 2005).

McMurry Coupling Studies : The use of 2-Bromo-4-(4-fluorophenyl)-1-butene in McMurry coupling reactions has been studied, providing valuable information about the stereochemical outcomes of these reactions (Daik et al., 1998).

Use in Organic Synthesis : Research on 1-bromo-3-buten-2-one, a closely related compound, as a building block for organic synthesis, highlights the potential applications of such compounds in creating a variety of chemical structures (Westerlund et al., 2001).

Stereoselective Epoxidation : The compound and its derivatives have been used in stereoselective epoxidation studies with alkene-utilizing bacteria, demonstrating their potential in biotransformations (Archelas et al., 1988).

Propriétés

IUPAC Name |

1-(3-bromobut-3-enyl)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF/c1-8(11)2-3-9-4-6-10(12)7-5-9/h4-7H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRZSRKDSUZVGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641176 |

Source

|

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-(4-fluorophenyl)-1-butene | |

CAS RN |

731773-11-8 |

Source

|

| Record name | Benzene, 1-(3-bromo-3-buten-1-yl)-4-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731773-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromobut-3-en-1-yl)-4-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

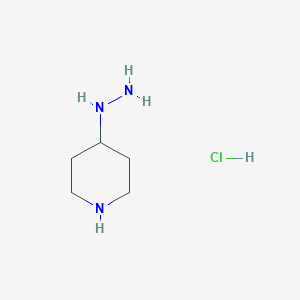

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

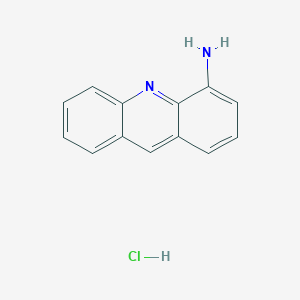

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)